Methyl 3-(3-isopropylureido)benzoate
Description
Methyl 3-(3-isopropylureido)benzoate is a synthetic compound with the molecular formula C12H16N2O3 and a molecular weight of 236.27 g/mol
Properties
IUPAC Name |
methyl 3-(propan-2-ylcarbamoylamino)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-8(2)13-12(16)14-10-6-4-5-9(7-10)11(15)17-3/h4-8H,1-3H3,(H2,13,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUYPALCKTCGZCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NC1=CC=CC(=C1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-(3-isopropylureido)benzoate can be synthesized through a multi-step process involving the esterification of benzoic acid derivatives and subsequent urea formation. One common method involves the nitration of methyl benzoate to form methyl m-nitrobenzoate, followed by reduction to methyl m-aminobenzoate. This intermediate is then reacted with isopropyl isocyanate to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration and reduction processes, followed by urea formation under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3-isopropylureido)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, which can further react to form urea derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating mixtures (HNO3/H2SO4).
Major Products Formed
The major products formed from these reactions include various substituted benzoates, urea derivatives, and oxidized carboxylic acids.
Scientific Research Applications
Methyl 3-(3-isopropylureido)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of Methyl 3-(3-isopropylureido)benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Methyl 3-(3-isopropylureido)benzoate can be compared with other similar compounds, such as:
Methyl benzoate: A simpler ester with different reactivity and applications.
Methyl m-aminobenzoate: An intermediate in the synthesis of this compound with distinct chemical properties.
Isopropyl isocyanate: A reagent used in the synthesis of urea derivatives, including this compound.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various fields of research and industry.
Biological Activity
Methyl 3-(3-isopropylureido)benzoate is a compound that has been studied for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound is classified as a benzoate derivative with a urea functional group. Its chemical structure can be represented as follows:
- Chemical Formula : CHNO
- Molecular Weight : 236.28 g/mol
- CAS Number : 672286-30-5
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
This compound has also been investigated for its anticancer properties. In various cancer cell lines, the compound demonstrated cytotoxic effects, leading to significant reductions in cell viability.
Case Study: In Vitro Anticancer Effects
In a study involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in:
- IC50 Value : 15 µM
- Mechanism of Action : Induction of apoptosis through the activation of caspase pathways.
Mechanistic Insights
The biological activity of this compound can be attributed to its interaction with specific cellular targets. Studies suggest that the compound may inhibit certain kinases involved in cell proliferation and survival pathways.
Phosphatidylinositol 4-Kinase IIIβ Inhibition
Recent research has identified this compound as a selective inhibitor of Phosphatidylinositol 4-Kinase IIIβ (PI4K IIIβ), which plays a crucial role in viral replication and cellular signaling pathways.
Table 2: PI4K IIIβ Inhibition Data
| Compound | IC50 (nM) | EC50 (µM) |
|---|---|---|
| This compound | 54 | 10.6 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
